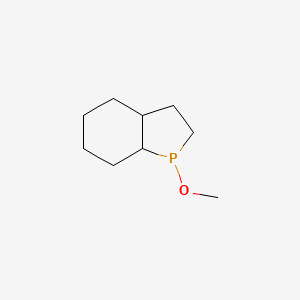
1-Methoxyoctahydro-1H-phosphindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyoctahydro-1H-phosphindole is a chemical compound that belongs to the class of phosphindoles Phosphindoles are heterocyclic compounds containing a phosphorus atom within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxyoctahydro-1H-phosphindole can be achieved through several synthetic routes. One common method involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction proceeds through an addition and concerted aryl migration process, resulting in the formation of 2,3-dihydro-1H-phosphindole-1-oxides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxyoctahydro-1H-phosphindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphindole oxides.
Reduction: Reduction reactions can convert phosphindole oxides back to the parent phosphindole.
Substitution: Substitution reactions can introduce different functional groups into the phosphindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substituting agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphindoles and phosphindole oxides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methoxyoctahydro-1H-phosphindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Methoxyoctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, phosphindole-based photosensitizers can selectively accumulate in certain cellular regions, such as the endoplasmic reticulum, and induce apoptosis and autophagy through the generation of reactive oxygen species . This process involves the activation of stress pathways and the subsequent initiation of cell death mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Methoxyoctahydro-1H-phosphindole include other phosphindole derivatives and indole-based compounds. Some examples are:
2,3-Dihydro-1H-phosphindole-1-oxides: These compounds share a similar core structure but differ in their oxidation state and functional groups.
Indole derivatives: Indole-based compounds, such as tryptophan and serotonin, have similar heterocyclic structures but contain nitrogen instead of phosphorus.
Uniqueness
This compound is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to nitrogen-containing indoles. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
819802-22-7 |
|---|---|
Fórmula molecular |
C9H17OP |
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
1-methoxy-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C9H17OP/c1-10-11-7-6-8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3 |
Clave InChI |
OXNSFGNLMXBOQR-UHFFFAOYSA-N |
SMILES canónico |
COP1CCC2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
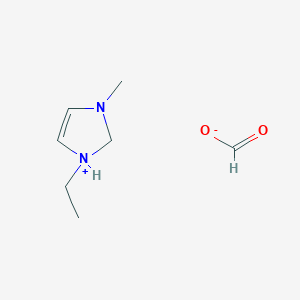

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
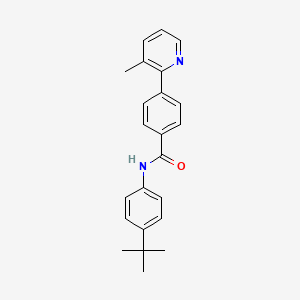
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)

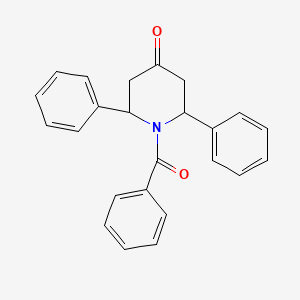
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
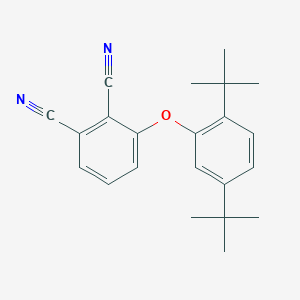

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
